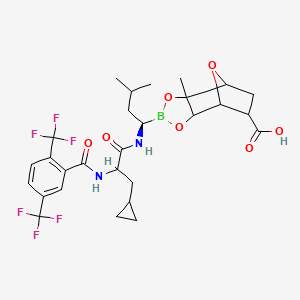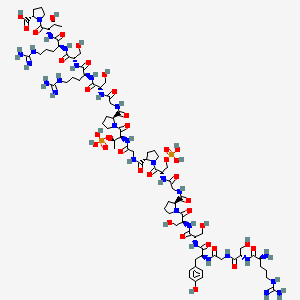
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence includes phosphorylated serine and threonine residues, which are critical for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylation of serine and threonine residues is achieved using specific phosphorylating agents under controlled conditions to ensure the correct addition of phosphate groups.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols.
科学研究应用
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in microtubule stabilization and its involvement in neurodegenerative diseases like Alzheimer’s.
Medicine: Potential therapeutic target for drugs aimed at modulating tau phosphorylation.
Industry: Utilized in the development of diagnostic tools and assays for tauopathies.
作用机制
The mechanism of action of (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) involves its interaction with microtubules. The phosphorylation of serine and threonine residues affects the peptide’s ability to bind to microtubules, thereby influencing their stability and dynamics. This interaction is crucial for maintaining neuronal structure and function.
相似化合物的比较
Similar Compounds
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (181-200): Another phosphorylated tau peptide with a different sequence.
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (214-233): Contains additional phosphorylation sites.
Uniqueness
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) is unique due to its specific sequence and phosphorylation pattern, which are critical for its biological activity and interactions with microtubules. This specificity makes it a valuable tool for studying tau-related mechanisms and developing targeted therapies.
属性
分子式 |
C81H133N29O36P2 |
|---|---|
分子量 |
2151.0 g/mol |
IUPAC 名称 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C81H133N29O36P2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+/m1/s1 |
InChI 键 |
HSLHPWYYCNEHMJ-KMKSYUODSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)



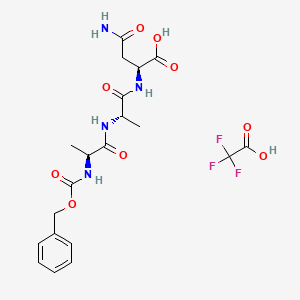
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
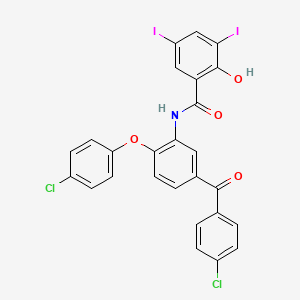
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)

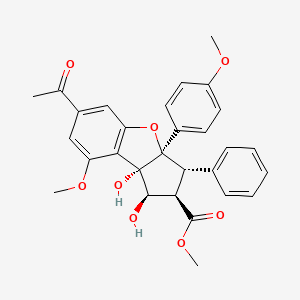
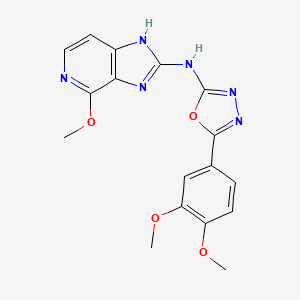
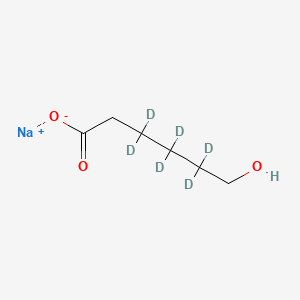
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
